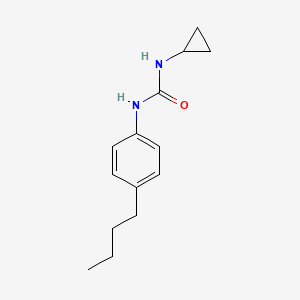
N-(4-butylphenyl)-N'-cyclopropylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-N'-cyclopropylurea, also known as BU-312, is a selective agonist of the cannabinoid receptor type 2 (CB2). It is a synthetic compound that has been developed for research purposes in the field of cannabinoid pharmacology. BU-312 has shown promising results in preclinical studies, indicating its potential therapeutic applications in various diseases.
Wirkmechanismus
N-(4-butylphenyl)-N'-cyclopropylurea selectively activates the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. The activation of the CB2 receptor by this compound leads to a decrease in inflammation and pain. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to modulate the reward system in the brain, indicating its potential use in addiction therapy.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to decrease the activation of microglia and astrocytes, which are involved in neuroinflammation. Additionally, this compound has been found to decrease oxidative stress in the brain and increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-butylphenyl)-N'-cyclopropylurea has several advantages for lab experiments. It is a selective agonist of the CB2 receptor, which allows for specific targeting of this receptor. This compound has also been shown to have high affinity and potency for the CB2 receptor. However, one limitation of this compound is its relatively low solubility in water, which can affect its bioavailability and limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on N-(4-butylphenyl)-N'-cyclopropylurea. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has shown neuroprotective effects in preclinical studies, indicating its potential use in these diseases. Another direction is to investigate its potential use in the treatment of inflammatory bowel disease (IBD). This compound has been shown to decrease inflammation in the gut, indicating its potential use in IBD therapy. Additionally, future studies could investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its selective activation of the CB2 receptor and its biochemical and physiological effects make it a promising candidate for further research. Future studies should focus on investigating its potential use in various diseases and developing more efficient synthesis methods for its use in research.
Synthesemethoden
N-(4-butylphenyl)-N'-cyclopropylurea is synthesized through a multistep synthetic route. The first step involves the reaction between 4-butylbenzeneboronic acid and cyclopropylamine to form N-(4-butylphenyl)cyclopropylamine. In the second step, N-(4-butylphenyl)cyclopropylamine is reacted with isocyanate to form this compound. The synthesis of this compound is a complex process, and its purity and yield are critical for its use in research.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-N'-cyclopropylurea has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of chronic pain, inflammation, and neurodegenerative diseases. This compound has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Moreover, this compound has been studied for its potential use in treating drug addiction and alcoholism.
Eigenschaften
IUPAC Name |
1-(4-butylphenyl)-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-3-4-11-5-7-12(8-6-11)15-14(17)16-13-9-10-13/h5-8,13H,2-4,9-10H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPBNEZKJMRXPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(1H-indol-3-yl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5417332.png)
![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-propyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5417335.png)

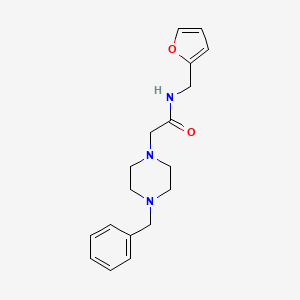
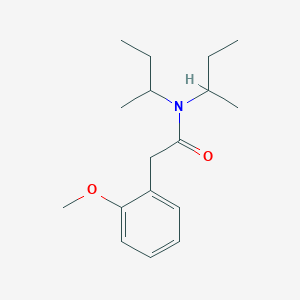
![2-(2-chlorobenzyl)-4-[(3-isopropyl-5-isoxazolyl)carbonyl]morpholine](/img/structure/B5417350.png)
![6-[(diethylamino)methyl]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5417355.png)
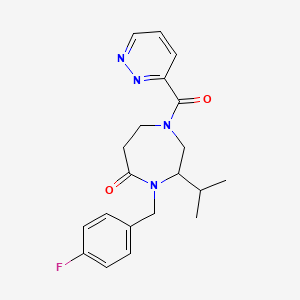
![8-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5417401.png)
![5-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5417410.png)
![N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)vinyl]benzamide](/img/structure/B5417421.png)
![6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5417423.png)
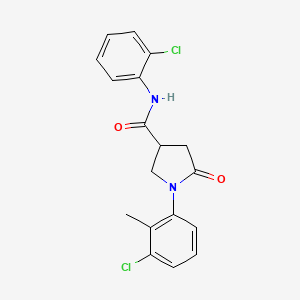
![N-(4-methylphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5417432.png)